1-[(4-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
Description
1-[(4-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,6-dihydropyridine core substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide linked to a 2-(trifluoromethyl)phenyl moiety. The inclusion of fluorine and trifluoromethyl groups enhances metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-8-5-13(6-9-15)11-26-12-14(7-10-18(26)27)19(28)25-17-4-2-1-3-16(17)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRZPHIYLSGWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H14F4N2O2
- Molecular Weight : 390.331 g/mol
- CAS Number : 946380-41-2
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to influence:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This compound may similarly affect calcium influx in cardiac and smooth muscle cells, potentially leading to vasodilation and reduced blood pressure.
- Anticancer Properties : Recent studies have indicated that compounds within this class can induce apoptosis in cancer cells by activating caspase pathways and modulating mitochondrial function. For instance, it has been reported to increase intracellular ROS levels, leading to mitochondrial membrane depolarization and subsequent cell death in various cancer cell lines .
Biological Activity Data
| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antitumor | HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |
| Antitumor | Jurkat (T-cell leukemia) | 10.0 | Upregulation of pro-apoptotic proteins |
| Antitumor | Calu-6 (lung adenocarcinoma) | 200 | Downregulation of cyclins and activation of p53 |
| Calcium Channel Blockade | Vascular Smooth Muscle Cells | N/A | Modulation of calcium influx |
Case Studies
-
Anticancer Activity in Preclinical Models
In a study investigating the anticancer potential of dihydropyridine derivatives, the compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value of 5 μM. Mechanistic studies revealed that treatment led to increased levels of intracellular ROS and activation of caspase pathways, confirming its role as an effective pro-apoptotic agent . -
Cardiovascular Implications
The compound's ability to modulate calcium channels was evaluated in vascular smooth muscle cells. Results indicated effective relaxation responses upon administration, suggesting potential use as an antihypertensive agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
- Pyrimidinecarboxamide derivatives: describes 2-(1-amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide. Unlike the target compound, this analogue features a pyrimidine core with additional hydroxyl and amino substituents, which may improve solubility but reduce passive membrane permeability due to increased polarity .
- Dichlorophenyl-substituted dihydropyridine: highlights 1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide. The replacement of fluorine with chlorine atoms increases lipophilicity (ClogP ~3.5 vs.
- Carbamoylphenyl-substituted analogue : ’s compound, N-(4-carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide, substitutes the 2-trifluoromethylphenyl group with a 4-carbamoylphenyl moiety. This modification introduces hydrogen-bonding capacity, which may improve solubility (aqueous solubility ~25 µM vs. ~10 µM for the target compound) .
Substituent Variations and Physicochemical Properties
Pharmacological Relevance and Patent Landscape
- Kinase inhibition : Compounds with pyridine/pyrimidine cores and trifluoromethyl groups (e.g., ’s morpholine-containing derivatives) are frequently patented as kinase inhibitors, targeting enzymes like EGFR or VEGFR .
- Solubility vs. potency trade-offs : The target compound’s fluorinated aryl groups balance moderate lipophilicity (ClogP ~2.8) with metabolic stability, whereas analogues with polar carbamoyl groups () prioritize solubility at the expense of membrane permeability .
- Toxicity profiles : Dichlorophenyl-substituted analogues () exhibit higher cytotoxicity in vitro (IC₅₀ ~2 µM in hepatocytes vs. >10 µM for the target compound), likely due to increased bioaccumulation .
Preparation Methods
Cyclocondensation Approach
The dihydropyridine ring is typically assembled via a modified Hantzsch reaction. For this compound, a β-keto ester intermediate reacts with ammonia and an aldehyde under refluxing conditions.
Example Protocol
-
Reactant Preparation :
-
Ethyl 3-oxobutanoate (β-keto ester) and 4-fluorobenzaldehyde are combined in ethanol.
-
Ammonium acetate is added as the nitrogen source.
-
-
Reaction Conditions :
-
Outcome :
-
Forms 1-(4-fluorobenzyl)-4,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (yield: 65–70%).
-
Optimization Note : Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.
Oxidation to Introduce the 6-Oxo Group
The 6-methyl group is oxidized to a ketone using Jones reagent (CrO3 in H2SO4) or KMnO4 in acidic conditions.
Procedure
-
Dissolve 1-(4-fluorobenzyl)-4,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (10 mmol) in acetone.
-
Add dropwise Jones reagent at 0°C.
-
Stir for 2 hours, quench with NaHSO3, and extract with ethyl acetate.
-
Yield : 85–90% of 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3,5-dicarboxylate.
Characterization Data
-
1H NMR (500 MHz, DMSO-d6) : δ 7.45–7.40 (m, 2H, aromatic), 6.61 (d, J=10.0 Hz, 1H, H-2), 4.30 (q, 2H, -OCH2CH3), 1.34 (t, 3H, -CH3).
Functionalization at Position 3: Carboxamide Formation
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester at position 3 is hydrolyzed under basic conditions.
Steps
Amide Coupling with 2-Trifluoromethylaniline
The carboxylic acid is activated and coupled with 2-trifluoromethylaniline using EDCl/HOBt or HATU .
Protocol
-
Dissolve 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (5 mmol) in DMF.
-
Add HATU (5.5 mmol), DIPEA (10 mmol), and 2-trifluoromethylaniline (5.5 mmol).
-
Stir at room temperature for 12 hours.
-
Purify via column chromatography (SiO2, hexane/ethyl acetate).
Analytical Data
-
1H NMR (500 MHz, DMSO-d6) : δ 10.63 (s, 1H, -NH-), 8.66 (d, J=5.0 Hz, 1H, H-2), 7.52–7.35 (m, 8H, aromatic), 4.30 (s, 2H, -CH2-).
Alternative Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
A patent-derived method uses Suzuki-Miyaura coupling to introduce the 4-fluorobenzyl group post-cyclization:
One-Pot Assembly
A telescoped approach condenses cyclization, oxidation, and amidation in a single reactor:
-
Combine β-keto ester, 4-fluorobenzaldehyde, and 2-trifluoromethylaniline.
-
Use microwave irradiation (150°C, 20 minutes).
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing formation of 1,2-dihydropyridine isomers is mitigated by:
Trifluoromethyl Group Compatibility
The electron-withdrawing CF3 group necessitates mild amidation conditions to prevent decomposition:
-
Avoid strong acids/bases; prefer HATU over EDCl for faster coupling.
-
Use DMF as a polar aprotic solvent to stabilize intermediates.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
A patented route achieves >90% purity at scale:
Cost-Efficiency Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Amidation | HATU reagent | Substitute with T3P® (lower cost) |
| Chromatography | Solvent consumption | Switch to crystallization |
| Oxidation | CrO3 toxicity | Use NaOCl/TPAP catalytic system |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
